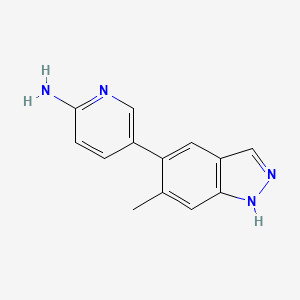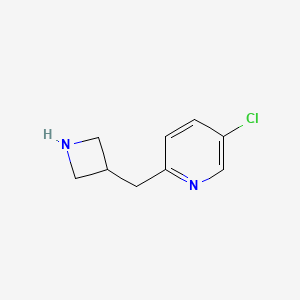
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine is an organic compound featuring a cyclopropyl group attached to a methanamine moiety, with a trifluoromethylthio group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced via a nucleophilic substitution reaction using a trifluoromethylthiolating reagent.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or the methanamine group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines, trifluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethyl)cyclohexyl)methanamine
Comparison:
- Structural Differences: The presence of different substituents (trifluoromethylthio, trifluoromethyl, trifluoromethoxy) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Unique Properties: The trifluoromethylthio group in (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine provides unique electronic and steric effects, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
Propriétés
Formule moléculaire |
C11H12F3NS |
|---|---|
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
[2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)16-9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
Clé InChI |
VGPNCLPXYIFGPF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC=C(C=C2)SC(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)

![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)







